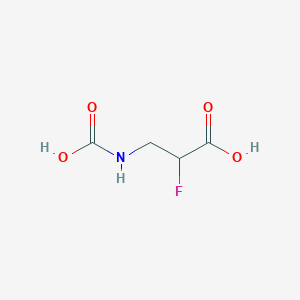
Propanoic acid, 3-(carboxyamino)-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(carboxyamino)-2-fluoro-, is a carboxylic acid derivative characterized by the presence of a carboxyamino group and a fluorine atom attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(carboxyamino)-2-fluoro-, can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-(carboxyamino)propanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . Another method involves the direct introduction of the carboxyamino group onto a fluorinated propanoic acid derivative through amide bond formation using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(carboxyamino)-2-fluoro-, undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Fluorine-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(carboxyamino)-2-fluoro-, has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(carboxyamino)-2-fluoro-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
3-(Carboxyamino)propanoic acid: A precursor in the synthesis of the target compound.
2-Fluoropropanoic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various research and industrial applications .
Eigenschaften
Molekularformel |
C4H6FNO4 |
|---|---|
Molekulargewicht |
151.09 g/mol |
IUPAC-Name |
3-(carboxyamino)-2-fluoropropanoic acid |
InChI |
InChI=1S/C4H6FNO4/c5-2(3(7)8)1-6-4(9)10/h2,6H,1H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LOESHNCLSDGVGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)F)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


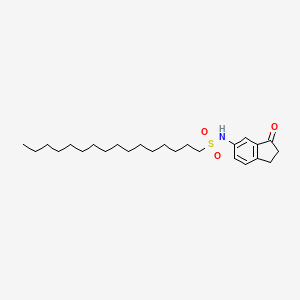
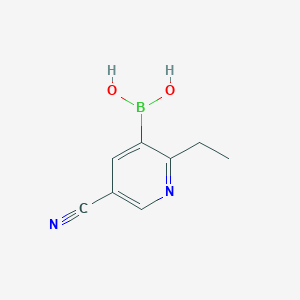
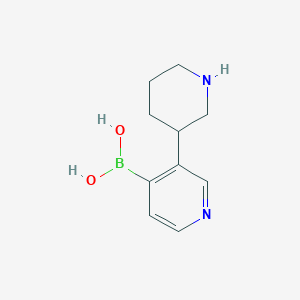
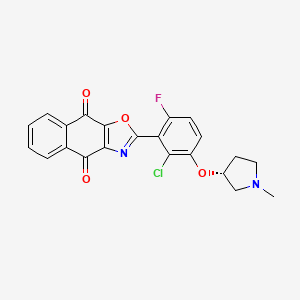
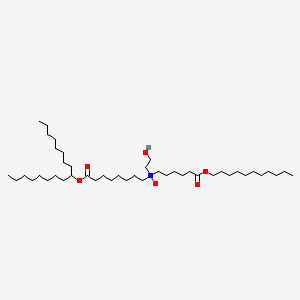
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
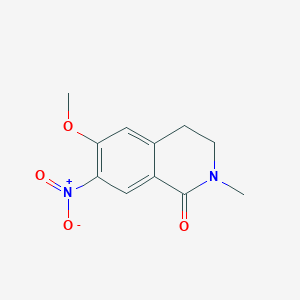
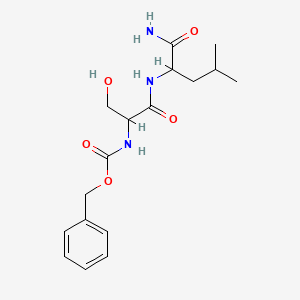
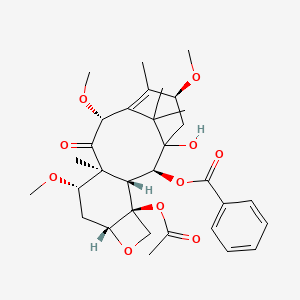
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
